molecular formula C14H12F3NS B1333505 4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline CAS No. 338398-58-6

4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline

Cat. No. B1333505
M. Wt: 283.31 g/mol
InChI Key: AZCRSFJBEAVNAT-UHFFFAOYSA-N
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Description

“4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline” is a chemical compound with the CAS Number: 339104-66-4 . It has a molecular weight of 269.29 and a molecular formula of C13H10F3NS . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline” is 1S/C13H10F3NS/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The melting point of “4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline” is between 67 - 69 degrees Celsius . The compound is solid in physical form .

Scientific Research Applications

Reagent for Electrophilic Trifluoromethylthiolation

4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline acts as a reagent in electrophilic trifluoromethylthiolation of organic compounds. This process involves reactions under specific conditions to add trifluoromethylthio groups to various organic substrates (Billard Thierry, 2014).

Synthesis of Antiandrogens

It contributes to the synthesis of antiandrogens, particularly in creating derivatives with specific properties like partial androgen agonist activity. This is crucial in developing treatments for androgen-responsive diseases (H. Tucker, J. W. Crook, G. Chesterson, 1988).

Liquid Crystal Formation

This compound plays a role in synthesizing derivatives for liquid crystal formation. These derivatives are essential in creating materials with unique phase transition properties and high orientational order, useful in electronic display technologies (S. Miyajima, A. Nakazato, Noriko Sakoda, Takehiko Chiba, 1995).

Novel Synthetic Routes

It aids in developing new synthetic routes, like the preparation of S-(trifluoromethyl)phenyl-4-fluorophenylsulfonium triflate. These compounds have broad applications, including the synthesis of trifluoromethylated compounds under mild conditions (Jingjing Yang, R. L. Kirchmeier, J. Shreeve, 1998).

Corrosion Inhibition

This chemical is also involved in the synthesis of compounds that act as corrosion inhibitors, providing protection for metals in acidic environments. This application is vital in industrial processes where corrosion resistance is critical (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).

Nonlinear Optical Materials

Finally, it is used in the vibrational analysis of compounds potential for nonlinear optical (NLO) materials. This has significant implications in the field of optoelectronics (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).

Safety And Hazards

The safety information available indicates that “4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline” may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to use this compound only in well-ventilated areas and to use appropriate personal protective equipment .

properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NS/c15-14(16,17)11-2-1-3-13(8-11)19-9-10-4-6-12(18)7-5-10/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCRSFJBEAVNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380628
Record name 2H-401S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline

CAS RN

338398-58-6
Record name 2H-401S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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